methyl 3-(oxan-4-yl)-3-oxopropanoate methyl 3-(oxan-4-yl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 75338-17-9
VCID: VC11498149
InChI:
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.2

methyl 3-(oxan-4-yl)-3-oxopropanoate

CAS No.: 75338-17-9

Cat. No.: VC11498149

Molecular Formula: C9H14O4

Molecular Weight: 186.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 3-(oxan-4-yl)-3-oxopropanoate - 75338-17-9

Specification

CAS No. 75338-17-9
Molecular Formula C9H14O4
Molecular Weight 186.2

Introduction

Methyl 3-(oxan-4-yl)-3-oxopropanoate is an organic compound classified as an ester. It features a six-membered oxane ring (tetrahydropyran) attached to a propanoate moiety. This unique structure combines the chemical properties of esters and cyclic ethers, making it valuable in synthetic chemistry and industrial applications.

Synthesis Methods

3.1 Laboratory Synthesis
Methyl 3-(oxan-4-yl)-3-oxopropanoate can be synthesized via:

  • Reaction of Oxane Derivatives: Reacting oxane with methyl acetoacetate in the presence of a base such as sodium ethoxide.

  • Esterification: The esterification of corresponding carboxylic acids under acidic conditions.

3.2 Industrial Production
Industrial-scale synthesis involves:

  • Optimized reaction conditions for high yield.

  • Purification steps like distillation and recrystallization to ensure product purity.

Chemical Reactions

Methyl 3-(oxan-4-yl)-3-oxopropanoate participates in several key reactions:

Reaction TypeReagents/ConditionsProducts
OxidationPotassium permanganate, CrO₃Corresponding carboxylic acids
ReductionLithium aluminum hydride (LAH)Alcohol derivatives
SubstitutionAmines or thiols under basic conditionsSubstituted oxane derivatives

Applications in Research and Industry

5.1 Synthetic Chemistry
The compound is widely used as an intermediate in the synthesis of more complex molecules due to its reactive ester and cyclic ether groups.

5.2 Pharmaceutical Research
Methyl 3-(oxan-4-yl)-3-oxopropanoate is employed in studies involving enzyme-catalyzed reactions with esters, aiding drug discovery efforts.

5.3 Fine Chemicals Production
Its unique structure makes it a precursor for fine chemicals used in various industrial processes.

Comparison with Similar Compounds

Compound NameStructural DifferenceKey Properties
Methyl 3-(oxiran-2-yl)propanoateOxirane ring replaces oxaneHigher reactivity due to strained ring
Ethyl 3-(oxan-4-yl)-3-oxopropanoateEthyl group instead of methylSlightly higher molecular weight

Methyl 3-(oxan-4-yl)-3-oxopropanoate stands out because the oxane ring stabilizes its structure while maintaining reactivity, making it versatile for applications requiring controlled reactivity.

Mechanism of Action

This compound's mechanism involves:

  • Hydrolysis of the ester group to release alcohol and acid derivatives.

  • Interaction of the oxane ring with enzymes or receptors, potentially influencing biochemical pathways.

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